molecular formula C18H21N5OS2 B14745861 1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one

1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one

Cat. No.: B14745861
M. Wt: 387.5 g/mol
InChI Key: IPCBRXKQIWRBBQ-UHFFFAOYSA-N
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Description

1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in the pharmaceutical industry due to their diverse biological activities. The structure of this compound includes a piperidine ring, a thiophene ring, and a triazolopyridazine moiety, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one involves multiple steps, including the formation of the piperidine ring, the thiophene ring, and the triazolopyridazine moietyThe final step involves the formation of the triazolopyridazine moiety through a series of condensation reactions .

Industrial production methods for this compound may involve the use of high-throughput synthesis techniques to optimize yield and purity. These methods often require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure the successful formation of the desired product .

Chemical Reactions Analysis

1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a bioactive compound with various pharmacological properties .

In medicine, 1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one is investigated for its potential therapeutic effects, including its ability to act as an enzyme inhibitor or receptor modulator. In industry, it is used in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an

Properties

Molecular Formula

C18H21N5OS2

Molecular Weight

387.5 g/mol

IUPAC Name

1-piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one

InChI

InChI=1S/C18H21N5OS2/c1-2-13(18(24)22-10-4-3-5-11-22)26-16-9-8-15-19-20-17(23(15)21-16)14-7-6-12-25-14/h6-9,12-13H,2-5,10-11H2,1H3

InChI Key

IPCBRXKQIWRBBQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCCCC1)SC2=NN3C(=NN=C3C4=CC=CS4)C=C2

Origin of Product

United States

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